molecular formula C24H14F4N4O4 B11272342 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272342
M. Wt: 498.4 g/mol
InChI Key: DXDKELMYTRUNHV-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a fluorobenzyl group, and a trifluoromethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide and a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, bases, and catalysts such as palladium or copper.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluorobenzyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
  • 3-(2-chlorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
  • 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups. The presence of the trifluoromethoxy group imparts unique chemical and biological properties, distinguishing it from other similar compounds. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H14F4N4O4

Molecular Weight

498.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14F4N4O4/c25-18-4-2-1-3-15(18)12-32-22(33)17-10-7-14(11-19(17)29-23(32)34)21-30-20(31-36-21)13-5-8-16(9-6-13)35-24(26,27)28/h1-11H,12H2,(H,29,34)

InChI Key

DXDKELMYTRUNHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)NC2=O)F

Origin of Product

United States

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